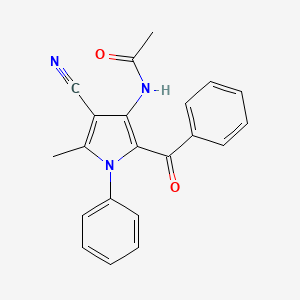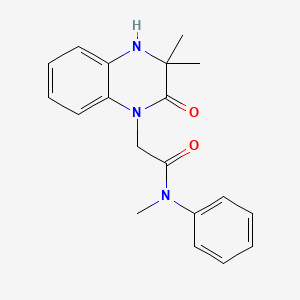![molecular formula C31H29N3O5 B4631398 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex acrylamides often involves multi-step organic reactions, including Knoevenagel condensation, which is a critical step in forming the acrylamide linkage and cyano group incorporation. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates demonstrated the effectiveness of Knoevenagel condensation in constructing acrylamide frameworks with specific substituents (Acrylamido, K. Madhavi, & Sree Ramya, 2017).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is characterized by the presence of a cyano group, an acrylamide linkage, and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural analysis, providing detailed insights into the compound's geometry, bond lengths, and molecular conformations (Quiroga et al., 2010).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including Michael addition and polymerization, influenced by their functional groups. For instance, the Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates showcases the reactivity of similar compounds under different conditions, leading to diverse reaction outcomes (Berzosa et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are significantly influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals highlighted the impact of molecular arrangement on properties like photoluminescence and conductivity (Kotteswaran et al., 2017).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Reaction Mechanisms and Derivative Formation : Research demonstrates the utility of related cyanoacrylate compounds in forming complex molecular structures such as oxazines and hydroxy-arylaldehydes through reactions with titanium tetrachloride, showcasing the compound's potential in synthetic organic chemistry (Hirotani & Zen, 1994). Similar research explores double rearrangement reactions involving cyanoacrylamide derivatives to produce oxazinones and diazinones (Yokoyama, Hatanaka, & Sakamoto, 1985).
Materials Science
- Corrosion Inhibition : A study focused on acrylamide derivatives, including those with cyano groups, revealed their effectiveness as corrosion inhibitors for metals in acidic solutions, indicating the compound's relevance in protecting materials from corrosion (Abu-Rayyan et al., 2022).
Pharmaceutical and Biological Applications
- Antioxidant and Anti-inflammatory Activities : The synthesis and evaluation of cyanoacrylamide derivatives have shown promising results in antioxidant and anti-inflammatory activities, suggesting potential applications in developing therapeutic agents (Madhavi, Ramya, 2017).
- Anti-cancer Activity : Novel quinoline derivatives, including those incorporating the cyanoacrylamide moiety, have been synthesized and found to exhibit significant anti-breast cancer activity, indicating the compound's potential in oncological drug development (Ghorab & Alsaid, 2015).
properties
IUPAC Name |
(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-36-26-11-10-22(17-25(26)20-39-28-8-4-6-23-7-5-14-33-30(23)28)16-24(19-32)31(35)34-15-13-21-9-12-27(37-2)29(18-21)38-3/h4-12,14,16-18H,13,15,20H2,1-3H3,(H,34,35)/b24-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUJSKIPWUJHRR-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)


![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)
![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)